molecular formula C10H13NO4 B1419090 methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate CAS No. 871819-39-5

methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1419090
CAS No.: 871819-39-5
M. Wt: 211.21 g/mol
InChI Key: CLBGCMDZUUDOBQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with an ester, followed by methylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate
  • Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-11-5-4-7(10(13)15-3)8(11)6-9(12)14-2/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGCMDZUUDOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (17.67 g) prepared as described by Bottaccio, Giorgio; Campolmi, Stefano; Carletti, Vittorio; Marchi, Marcello. EP105664, para-toluenesulfonic acid (9.17 g) and methanol (250 ml) were refluxed under argon for 48 hours. The solvent was evaporated and the residue washed with ethanol to yield the title compound as a white solid (15.75 g)
Quantity
17.67 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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